[(2-AMINOETHYL)SULFAMOYL]AMINE
Description
[(2-Aminoethyl)sulfamoyl]amine is a bifunctional compound featuring a sulfamoyl group (-SO₂-NH₂) linked to a 2-aminoethyl (-CH₂CH₂NH₂) moiety. This structure confers unique reactivity, enabling applications in coordination chemistry, materials science, and drug delivery.
Properties
Molecular Formula |
C2H9N3O2S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
1-amino-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H9N3O2S/c3-1-2-5-8(4,6)7/h5H,1-3H2,(H2,4,6,7) |
InChI Key |
QULJXYIIPLJIBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-AMINOETHYL)SULFAMOYL]AMINE typically involves the reaction of ethylenediamine with a sulfonyl chloride derivative. One common method is the reaction of ethylenediamine with sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of [(2-AMINOETHYL)SULFAMOYL]AMINE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
[(2-AMINOETHYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2-AMINOETHYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: [(2-AMINOETHYL)SULFAMOYL]AMINE derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-AMINOETHYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[Methyl(propyl)sulfamoyl]amine (CAS 1094790-34-7)
- Structure: Contains a sulfamoyl group bonded to methyl and propyl substituents instead of 2-aminoethyl.
- Molecular Weight : 152.22 g/mol.
- Applications: Primarily used in research as a building block for synthesizing sulfonamide derivatives. Its lack of an aminoethyl group limits its use in coordination chemistry compared to [(2-aminoethyl)sulfamoyl]amine .
Tris(2-aminoethyl)amine (TREN)
- Structure: Three 2-aminoethyl arms attached to a central nitrogen atom.
- Molecular Weight : 146.23 g/mol.
- Applications: Hybrid Materials: Anchored on mesoporous oxides to modify surface properties (e.g., hysteresis behavior in adsorption) . Drug Delivery: Used to functionalize cellulose nanocrystals (CNCs) for coating Fe₃O₄ nanoparticles, enhancing drug-binding capacity (e.g., methotrexate delivery) . Coordination Chemistry: Serves as a tripodal ligand for vanadium and iron complexes, demonstrating strong chelation due to multiple amine groups .
Bis(2-aminoethyl)amine
- Structure: Two 2-aminoethyl groups attached to a central nitrogen.
- Applications: Incorporated into geopolymer-epoxy resin hybrids to improve mechanical strength (e.g., compressive strength increased by 30% compared to non-functionalized geopolymers) .
Functional Comparison
Research Findings and Performance Metrics
Coordination Chemistry
- TREN vs. [(2-Aminoethyl)sulfamoyl]amine: TREN’s three amine groups enable robust metal coordination (e.g., vanadate complexes), whereas the sulfamoyl group in [(2-aminoethyl)sulfamoyl]amine may offer selective binding via hydrogen bonding or electrostatic interactions .
Drug Delivery Systems
- TREN-Modified CNCs: TREN-functionalized CNCs achieved 85% methotrexate binding efficiency, leveraging cationic amine groups. The sulfamoyl group in [(2-aminoethyl)sulfamoyl]amine could enhance drug solubility or stability via sulfonamide interactions .
Mechanical Properties in Composites
- Bis(2-aminoethyl)amine in Geopolymers: Increased compressive strength by 30% in epoxy-geopolymer hybrids. The sulfamoyl group’s rigidity might further enhance toughness but requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
